An In-depth Technical Guide to (4-Tert-butyl-phenoxy)acetonitrile (CAS 50635-24-0)
An In-depth Technical Guide to (4-Tert-butyl-phenoxy)acetonitrile (CAS 50635-24-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound (4-tert-butyl-phenoxy)acetonitrile, registered under CAS number 50635-24-0. While empirical data for this specific molecule is not extensively documented in publicly available literature, this document, authored from the perspective of a Senior Application Scientist, consolidates available information and provides expert-guided predictions on its properties, synthesis, and characterization. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering a structured approach to understanding and working with this compound. We will delve into its predicted physicochemical properties, a detailed, plausible synthetic protocol based on established chemical principles, and an in-depth analysis of its expected spectral characteristics.
Introduction and Chemical Identity
(4-Tert-butyl-phenoxy)acetonitrile is an aromatic nitrile derivative. Its structure, featuring a tert-butyl group on a phenyl ring connected to a nitrile via an ether linkage, suggests its potential as a versatile building block in organic synthesis. The presence of the polar nitrile group and the lipophilic tert-butylated phenyl ring imparts a distinct chemical character that could be exploited in the synthesis of more complex molecules, including potential pharmaceutical intermediates.
Molecular Structure:
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IUPAC Name: 2-(4-tert-butylphenoxy)acetonitrile
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CAS Number: 50635-24-0
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Molecular Formula: C₁₂H₁₅NO
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Molecular Weight: 189.25 g/mol
Physicochemical and Safety Data
While experimentally determined physicochemical data are sparse, we can compile some information from supplier data and make reasonable predictions.
Table 1: Physicochemical Properties of (4-Tert-butyl-phenoxy)acetonitrile
| Property | Value/Prediction | Source |
| Molecular Formula | C₁₂H₁₅NO | Fluorochem |
| Molecular Weight | 189.25 g/mol | Fluorochem[1] |
| Appearance | Predicted to be a solid at room temperature | Based on analogous structures |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in common organic solvents (e.g., acetone, acetonitrile, dichloromethane, ethyl acetate) and insoluble in water. | Chemical principles |
| Purity | ≥97% (commercially available) | Fluorochem[1] |
Safety and Handling:
(4-Tert-butyl-phenoxy)acetonitrile is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements: [1]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Synthesis Protocol: A Predictive Approach via Williamson Ether Synthesis
The most logical and established method for the synthesis of (4-tert-butyl-phenoxy)acetonitrile is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetonitrile by the phenoxide ion of 4-tert-butylphenol. The following protocol is a detailed, scientifically sound procedure based on this well-established reaction and protocols for analogous compounds.
Reaction Scheme:
Caption: Williamson Ether Synthesis of (4-tert-butyl-phenoxy)acetonitrile.
Step-by-Step Methodology:
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Reagent Preparation:
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To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-tert-butylphenol (15.0 g, 0.1 mol).
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Add anhydrous acetonitrile (100 mL) as the solvent. Acetonitrile is an excellent choice as it is a polar aprotic solvent that facilitates Sₙ2 reactions.[2]
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Add finely powdered anhydrous potassium carbonate (20.7 g, 0.15 mol). Potassium carbonate is a suitable base for deprotonating the phenol to its more nucleophilic phenoxide form.[2] An excess is used to ensure complete deprotonation.
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Reaction Execution:
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Stir the mixture at room temperature for 15 minutes to ensure good dispersion of the reagents.
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Add chloroacetonitrile (7.9 g, 0.105 mol) dropwise to the stirred suspension. Chloroacetonitrile is a reactive alkylating agent, and a slight excess ensures the complete consumption of the phenoxide.
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Heat the reaction mixture to reflux (approximately 82 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-tert-butylphenol spot.
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Work-up and Isolation:
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After the reaction is complete, allow the mixture to cool to room temperature.
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Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.
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Dissolve the resulting residue in ethyl acetate (150 mL) and transfer it to a separatory funnel.
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Wash the organic layer with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted 4-tert-butylphenol.
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Wash with water (2 x 50 mL) and then with brine (50 mL) to remove any remaining aqueous contaminants.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification:
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The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent should be optimized based on TLC analysis.
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Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) may be employed to obtain the pure (4-tert-butyl-phenoxy)acetonitrile.
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Predicted Spectroscopic Characterization
The following spectral data are predicted based on the known structure of (4-tert-butyl-phenoxy)acetonitrile and spectroscopic data of analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
Table 2: Predicted ¹H NMR Chemical Shifts for (4-tert-butyl-phenoxy)acetonitrile
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.35 | Doublet | 2H | Ar-H (ortho to -OC(CH₃)₃) | Aromatic protons deshielded by the tert-butyl group. |
| ~6.90 | Doublet | 2H | Ar-H (ortho to -OCH₂CN) | Aromatic protons shielded by the electron-donating ether oxygen. |
| ~4.75 | Singlet | 2H | -OCH₂CN | Methylene protons adjacent to the electronegative oxygen and the nitrile group. |
| ~1.30 | Singlet | 9H | -C(CH₃)₃ | Equivalent methyl protons of the tert-butyl group. |
Predicted spectrum would be recorded in CDCl₃ with TMS as an internal standard.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for (4-tert-butyl-phenoxy)acetonitrile
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~156 | Ar-C (ipso to -OCH₂CN) | Aromatic carbon attached to the ether oxygen. |
| ~145 | Ar-C (ipso to -C(CH₃)₃) | Aromatic carbon attached to the tert-butyl group. |
| ~127 | Ar-CH (ortho to -C(CH₃)₃) | Aromatic methine carbons. |
| ~115 | Ar-CH (ortho to -OCH₂CN) | Aromatic methine carbons. |
| ~117 | -C≡N | Nitrile carbon, typically in this region. |
| ~55 | -OCH₂CN | Methylene carbon attached to the ether oxygen. |
| ~34 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~31 | -C(CH₃)₃ | Methyl carbons of the tert-butyl group. |
Predicted spectrum would be recorded in CDCl₃.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
Table 4: Predicted Key IR Absorption Frequencies for (4-tert-butyl-phenoxy)acetonitrile
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (aliphatic, from tert-butyl and methylene) |
| ~2250 | Medium, Sharp | C≡N stretch (nitrile)[3] |
| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |
| ~1240 | Strong | C-O-C stretch (aryl ether) |
| ~830 | Strong | C-H bend (para-disubstituted aromatic ring) |
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry would likely show a prominent molecular ion peak and characteristic fragmentation patterns.
Table 5: Predicted Key Fragments in the Mass Spectrum of (4-tert-butyl-phenoxy)acetonitrile
| m/z | Fragment | Rationale |
| 189 | [M]⁺ | Molecular ion |
| 174 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |
| 149 | [M - CH₂CN]⁺ | Cleavage of the ether bond. |
| 134 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl group. |
Potential Applications and Research Directions
(4-Tert-butyl-phenoxy)acetonitrile, as a functionalized aromatic compound, holds potential in several areas of chemical research and development:
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Medicinal Chemistry: The phenoxyacetonitrile moiety is a scaffold found in some biologically active molecules. This compound could serve as a starting material for the synthesis of novel compounds with potential therapeutic applications.
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Agrochemicals: Aryl nitriles and ethers are common components of herbicides and pesticides. The unique substitution pattern of this molecule could be explored for the development of new agrochemicals.
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Materials Science: The aromatic and nitrile functionalities could be utilized in the synthesis of polymers or liquid crystals with specific electronic or physical properties.
Further research is warranted to experimentally validate the predicted properties and explore the reactivity and potential applications of this compound. The synthesis of a small library of derivatives by modifying the nitrile or the aromatic ring could lead to the discovery of novel molecules with interesting properties.
Conclusion
This technical guide has provided a detailed, albeit predictive, overview of (4-tert-butyl-phenoxy)acetonitrile. By combining available data with established principles of organic chemistry, we have outlined a robust synthetic protocol and a comprehensive set of expected analytical data. This document aims to bridge the information gap for this lesser-known chemical and empower researchers to confidently incorporate it into their synthetic and drug discovery endeavors. The provided protocols and spectral predictions should serve as a solid foundation for any laboratory work involving this compound.
References
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PubChem. 4-tert-Butylphenol. [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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Wikipedia. Williamson ether synthesis. [Link]
- ACD/Labs. 1H NMR Prediction. Software used for prediction of chemical shifts.
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Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
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PubChem. Chloroacetonitrile. [Link]
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PubChem. Potassium carbonate. [Link]
